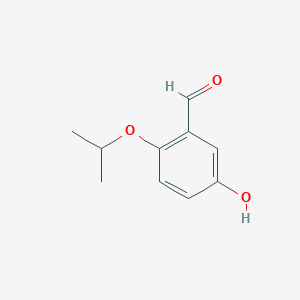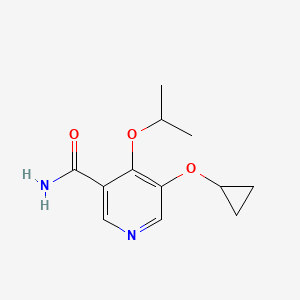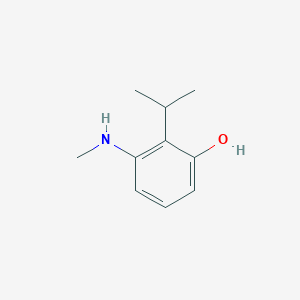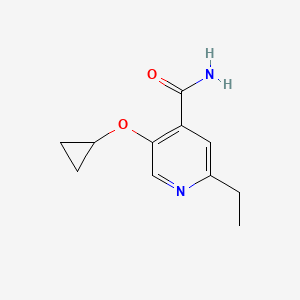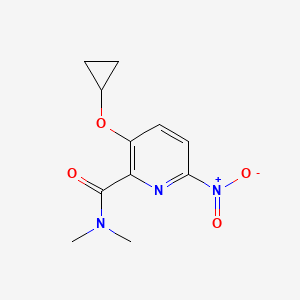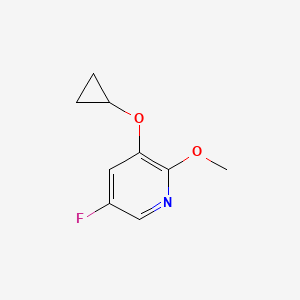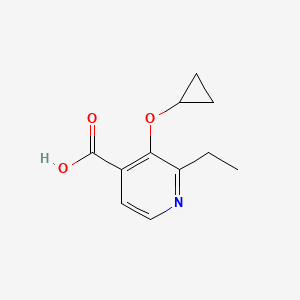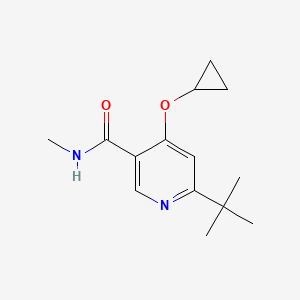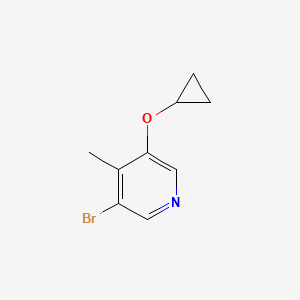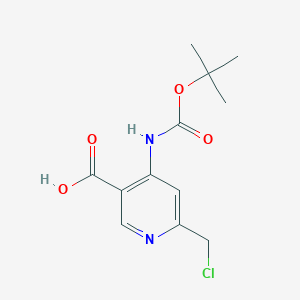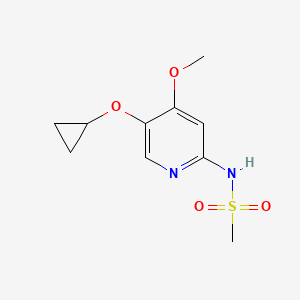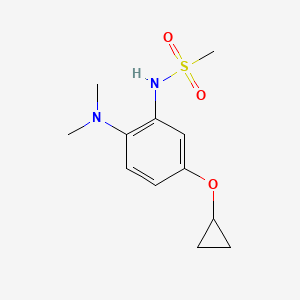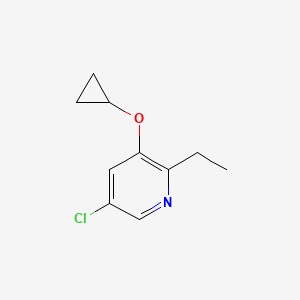
N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide: is an organic compound characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-6-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparison with Similar Compounds
- N-(2-Methoxyphenyl)methanesulfonamide
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
- N-(2-Hydroxy-5-methoxyphenyl)methanesulfonamide
Comparison:
- N-(2-Methoxyphenyl)methanesulfonamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.
- N-(4-amino-2-methoxyphenyl)methanesulfonamide: Contains an amino group, which can introduce different chemical reactivity and biological activity.
- N-(2-Hydroxy-5-methoxyphenyl)methanesulfonamide: Similar structure but with a different position of the hydroxy group, potentially leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C8H11NO4S |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
N-(2-hydroxy-6-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-13-7-5-3-4-6(10)8(7)9-14(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
RTWHWKIURMUYAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


